Tetrabutylammonium Tetrafluoroborate

Description

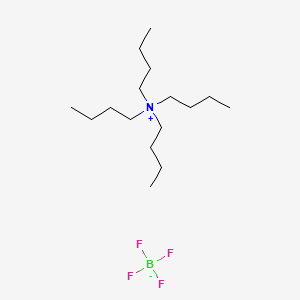

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZZSJSQYOFZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059983 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-42-5 | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tetrabutylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) is a quaternary ammonium (B1175870) salt with the chemical formula (C₄H₉)₄NBF₄. It is a versatile and widely utilized compound in various fields of chemical research and industry, primarily owing to its unique combination of properties, including high solubility in organic solvents, a wide electrochemical window, and good thermal stability. This technical guide provides a comprehensive overview of the core physicochemical properties of TBATFB, detailed experimental protocols for their determination, and an exploration of its key applications.

Physicochemical Properties

Tetrabutylammonium tetrafluoroborate is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₆BF₄N | [2] |

| Molecular Weight | 329.27 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 429-42-5 | [2] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 155-161 °C | |

| Boiling Point | Not applicable (decomposes) | |

| Thermal Decomposition | Decomposes to form tributylamine, hydrogen fluoride (B91410) (HF), and boron trifluoride (BF₃). | [3] |

Solubility

| Solvent | Solubility | Reference |

| Methanol | 0.1 g/mL (clear, colorless solution) | [4] |

| Acetonitrile | 0.1 g/mL (clear, colorless solution) | [4] |

| Acetone | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Trichloromethane | Soluble | [5] |

| Water | Slightly soluble | [5] |

| Ether | Insoluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble |

Electrochemical Properties

| Solvent | Limiting Molar Conductivity (Λ₀) / S cm² mol⁻¹ | Reference |

| Nitromethane | 105.45 | [3] |

| N-Methylformamide | 47.78 | [3] |

| Formamide | 27.25 | [3] |

Spectroscopic Data

| Technique | Data |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the B-F and C-N stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are consistent with the tetrabutylammonium cation structure. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of tetrabutylammonium tetrafluoroborate are outlined below.

Synthesis of Tetrabutylammonium Tetrafluoroborate

Principle: This method is based on the neutralization reaction between a quaternary ammonium hydroxide (B78521) and tetrafluoroboric acid.

Materials:

-

Tetrabutylammonium hydroxide (40% aqueous solution)

-

Tetrafluoroboric acid (30% aqueous solution)

-

Distilled water

-

Beaker

-

Stirring plate and stir bar

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In a beaker, combine a stoichiometric amount of a 40% aqueous solution of tetrabutylammonium hydroxide with a 30% aqueous solution of tetrafluoroboric acid while stirring.[6]

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Remove the water from the resulting solution using a rotary evaporator under reduced pressure.

-

Dry the resulting solid product in a vacuum oven at 80°C to a constant weight to remove any residual moisture.[6]

-

The final product is a white to off-white crystalline powder.

Purification: The synthesized tetrabutylammonium tetrafluoroborate can be further purified by recrystallization from water, aqueous ethanol, or ethyl acetate.[6]

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.

Materials:

-

Tetrabutylammonium tetrafluoroborate sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the tetrabutylammonium tetrafluoroborate sample is a fine, dry powder. If necessary, grind the crystals in a mortar and pestle.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility

Principle: The solubility of a substance in a particular solvent is determined by adding a known amount of the solute to a known volume of the solvent until no more solute dissolves, creating a saturated solution.

Materials:

-

Tetrabutylammonium tetrafluoroborate

-

Selected solvent (e.g., methanol, acetonitrile)

-

Volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath

Procedure:

-

Prepare a saturated solution by adding an excess amount of tetrabutylammonium tetrafluoroborate to a known volume of the solvent in a volumetric flask.

-

Place the flask in a temperature-controlled water bath set to a specific temperature (e.g., 25°C) and stir the solution for several hours to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Evaporate the solvent from the withdrawn sample to dryness.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL of the solvent.

Determination of Molar Conductivity

Principle: The molar conductivity of an electrolyte solution is a measure of its ability to conduct an electric current. It is determined by measuring the conductivity of solutions of known concentrations.

Materials:

-

Tetrabutylammonium tetrafluoroborate

-

High-purity solvent (e.g., acetonitrile)

-

Conductivity meter with a calibrated conductivity cell

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostated water bath

Procedure:

-

Prepare a stock solution of tetrabutylammonium tetrafluoroborate of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution with known concentrations.

-

Calibrate the conductivity meter using standard solutions.

-

Rinse the conductivity cell with the solvent and then with the solution to be measured.

-

Immerse the conductivity cell in the sample solution, ensuring the electrodes are fully covered.

-

Allow the temperature of the solution to equilibrate in a thermostated water bath (e.g., at 298.15 K).[3]

-

Record the conductivity reading from the meter.

-

Repeat the measurement for each of the prepared solutions.

-

Calculate the molar conductivity (Λ) for each concentration (C) using the formula: Λ = 1000κ/C, where κ is the specific conductivity.

-

To determine the limiting molar conductivity (Λ₀), plot molar conductivity (Λ) against the square root of the concentration (√C) and extrapolate the linear portion of the graph to zero concentration.[7]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of the material.

Materials:

-

Tetrabutylammonium tetrafluoroborate sample

-

Thermogravimetric analyzer (TGA)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed amount of the tetrabutylammonium tetrafluoroborate sample (typically 5-10 mg) into the TGA sample pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, to provide an inert atmosphere.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperature at which decomposition begins and the mass loss associated with the decomposition process.

Applications and Signaling Pathways

Tetrabutylammonium tetrafluoroborate's unique properties make it an indispensable tool in several scientific and industrial applications.

Supporting Electrolyte in Electrochemistry

Due to its high solubility in a wide range of organic solvents, wide electrochemical window, and good ionic conductivity, TBATFB is extensively used as a supporting electrolyte in electrochemical studies, such as cyclic voltammetry.[8] It provides a medium for ion transport, allowing for the study of the redox behavior of electroactive species without itself being oxidized or reduced within the potential range of interest.

Caption: Workflow for a cyclic voltammetry experiment using TBATFB.

Phase Transfer Catalyst

TBATFB can act as a phase transfer catalyst, facilitating reactions between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetrabutylammonium cation can transport an anionic reactant from the aqueous phase to the organic phase, where the reaction can proceed.

Conclusion

Tetrabutylammonium tetrafluoroborate is a quaternary ammonium salt with a well-characterized set of physicochemical properties that make it highly valuable in both research and industrial settings. Its high solubility in organic solvents, wide electrochemical window, and thermal stability are key attributes that underpin its widespread use as a supporting electrolyte in electrochemistry and as a phase transfer catalyst. The detailed experimental protocols provided in this guide offer a practical framework for the accurate determination of its core properties, ensuring reliable and reproducible results for scientists and researchers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrabutylammonium tetrafluoroborate for electrochemical analysis, = 99.0 429-42-5 [sigmaaldrich.com]

- 5. koyonchem.com [koyonchem.com]

- 6. Tetrabutylammonium tetrafluoroborate | 429-42-5 [chemicalbook.com]

- 7. How can you determine limiting molar conductivity for strong electrol - askIITians [askiitians.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB), a versatile quaternary ammonium (B1175870) salt widely utilized as a phase-transfer catalyst and supporting electrolyte in various chemical and electrochemical applications. This document details established synthesis methodologies, purification protocols, and analytical techniques for characterization and purity assessment.

Synthesis of Tetrabutylammonium Tetrafluoroborate

Tetrabutylammonium tetrafluoroborate can be synthesized through several routes, with the most common being a neutralization reaction and anion exchange.

Synthesis via Neutralization Reaction

This method involves the acid-base reaction between tetrabutylammonium hydroxide (B78521) (TBAOH) and tetrafluoroboric acid (HBF₄).[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reactant Preparation: Prepare a 40% aqueous solution of tetrabutylammonium hydroxide and a 30-48% aqueous solution of tetrafluoroboric acid.[1][2]

-

Reaction: To the stirred solution of tetrabutylammonium hydroxide in the flask, add the tetrafluoroboric acid solution dropwise from the addition funnel. The reaction is exothermic, so maintain the temperature of the reaction mixture by using an ice bath.

-

Neutralization: Monitor the pH of the solution. Continue adding the acid until the solution is neutral (pH ~7).

-

Work-up:

-

Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove water.

-

The crude TBATFB will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crude product in a vacuum oven.

-

Synthesis via Anion Exchange

This method involves the exchange of the anion of a tetrabutylammonium salt, typically a halide like tetrabutylammonium bromide (TBAB), with the tetrafluoroborate anion. This can be achieved through a salt metathesis reaction or by using an anion exchange resin.

Experimental Protocol (Salt Metathesis):

-

Reactant Preparation: Dissolve tetrabutylammonium bromide and a tetrafluoroborate salt (e.g., sodium tetrafluoroborate or potassium tetrafluoroborate) in a suitable solvent.

-

Reaction: Mix the two solutions with stirring. The less soluble inorganic bromide salt will precipitate out of the solution.

-

Filtration: Remove the precipitated inorganic bromide by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to crystallize the crude TBATFB.

-

Purification: Further purify the crude product by recrystallization.

Purification of Tetrabutylammonium Tetrafluoroborate

High purity is often required for electrochemical applications, making purification a critical step. Recrystallization is the most common method for purifying crude TBATFB.

Recrystallization from Ethanol (B145695)/Water

Experimental Protocol:

-

Dissolution: Dissolve the crude TBATFB in a minimal amount of a hot 1:2 mixture of ethanol and water.

-

Cooling: Allow the solution to cool slowly to room temperature to form crystals. For further crystallization, the flask can be placed in an ice bath.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.

-

Drying: Dry the crystals in a vacuum oven at 80 °C overnight to remove residual solvent and water.

Recrystallization from Ethyl Acetate/Pentane (B18724)

Experimental Protocol:

-

Dissolution: Dissolve the crude TBATFB in a minimum amount of hot ethyl acetate.

-

Precipitation: While stirring, slowly add pentane to the solution until it becomes cloudy, indicating the onset of precipitation.

-

Crystallization: Allow the mixture to cool to room temperature, and then in an ice bath to complete crystallization.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold pentane.

-

Drying: Dry the purified product under vacuum.

Recrystallization from Acetonitrile

Experimental Protocol:

-

Dissolution: Dissolve the crude TBATFB in a minimal amount of hot acetonitrile.

-

Cooling: Allow the solution to cool slowly to room temperature to induce crystallization.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold acetonitrile.

-

Drying: Dry the crystals under vacuum.

Data Presentation

Physicochemical Properties of Tetrabutylammonium Tetrafluoroborate

| Property | Value | Reference |

| CAS Number | 429-42-5 | |

| Molecular Formula | C₁₆H₃₆BF₄N | [1][3] |

| Molecular Weight | 329.27 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 155-161 °C | |

| Solubility | Soluble in methanol, acetonitrile, and hot water. |

Summary of Synthesis and Purity Data

| Synthesis Method | Purification Method | Typical Yield | Purity | Reference |

| Neutralization | Recrystallization (Ethanol/Water) | >85% (for similar salts) | ≥99.0% | [2] |

| Anion Exchange | Recrystallization | Good to excellent | High | |

| Commercial | Not specified | Not applicable | >98.0% to ≥99.0% | [1][3] |

Mandatory Visualizations

Caption: Workflow for the synthesis of TBATFB via neutralization.

Caption: Workflow for the synthesis of TBATFB via anion exchange.

Caption: General workflow for the purification of TBATFB by recrystallization.

Characterization and Purity Analysis

The purity of the synthesized TBATFB can be assessed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the tetrabutylammonium cation and help identify any organic impurities.[4][5]

-

Melting Point Analysis: A sharp melting point range close to the literature value (155-161 °C) is indicative of high purity.

-

Ion Chromatography: This technique can be used for the quantitative determination of the tetrafluoroborate anion and to detect any halide impurities.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the determination of tetrafluoroborate.[6][8]

Safety Information

Tetrabutylammonium tetrafluoroborate should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation. It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this compound. Store in a cool, dry place under an inert atmosphere as it can be hygroscopic.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. Tetrabutylammonium tetrafluoroborate(429-42-5) 13C NMR [m.chemicalbook.com]

- 6. Fast determination of tetrafluoroborate by high-performance liquid chromatography using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of tetrafluoroborate in wastewaters by ion chromatography after ion pair liquid-liquid dispersive microextraction [amecj.com]

- 8. Rapid and simultaneous determination of tetrafluoroborate, thiocyanate and hexafluorophosphate by high-performance liquid chromatography using a monolithic column and direct conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrabutylammonium Tetrafluoroborate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) in a variety of common organic solvents. This information is critical for researchers and professionals in drug development and various chemical synthesis fields where TBATFB is utilized as an electrolyte, phase-transfer catalyst, or ionic liquid. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of tetrabutylammonium tetrafluoroborate is a key parameter for its application in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data in several common organic solvents.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Methanol | CH₃OH | 10[1] | Not Specified | Clear, colorless solution[1] |

| Ethanol | C₂H₅OH | 10[2][3] | Not Specified | Soluble[3] |

| Acetonitrile | CH₃CN | 10[4] | Not Specified | Clear, colorless solution[4] |

| Acetone | C₃H₆O | Soluble[5][6] | Not Specified | - |

| Dichloromethane | CH₂Cl₂ | Soluble[6] | Not Specified | - |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[6] | Not Specified | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[6][7] | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Soluble[5] | Not Specified | - |

| Tetrahydrofuran (THF) | C₄H₈O | - | Not Specified | Used as a solvent for related salts[8] |

| Trichloromethane | CHCl₃ | Soluble[5] | Not Specified | - |

| Water | H₂O | Slightly Soluble[5][9] | Not Specified | - |

Experimental Protocol: Determination of Solubility via Isothermal Gravimetric Method

The following protocol provides a detailed methodology for the accurate determination of the solubility of tetrabutylammonium tetrafluoroborate in an organic solvent using the isothermal gravimetric method. This method is based on the principle of achieving equilibrium between the solid solute and its saturated solution at a constant temperature, followed by the gravimetric determination of the solute concentration in a known amount of the saturated solution.

2.1. Materials and Equipment

-

Tetrabutylammonium tetrafluoroborate (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)

-

Syringes

-

Pre-weighed, dry weighing bottles

-

Drying oven

-

Desiccator

2.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of tetrabutylammonium tetrafluoroborate to a vial or flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined empirically to ensure that the concentration of the dissolved solid reaches a constant value.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, dry weighing bottle. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Immediately seal the weighing bottle to prevent solvent evaporation and record the total weight of the bottle and the saturated solution.

-

Place the unsealed weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the tetrabutylammonium tetrafluoroborate (e.g., 60-80 °C). The drying should be performed under a vacuum or in a well-ventilated oven.

-

Periodically remove the weighing bottle from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Data Calculation:

-

Calculate the mass of the saturated solution by subtracting the weight of the empty weighing bottle from the total weight of the bottle and solution.

-

Calculate the mass of the dissolved tetrabutylammonium tetrafluoroborate by subtracting the weight of the empty weighing bottle from the final, constant weight of the bottle and the dried solid.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language for Graphviz, illustrates the key steps in the experimental determination of solubility.

References

- 1. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Tetra-n-butylammonium tetrafluoroborate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Tetrabutylammonium tetrafluoroborate, 98% | Fisher Scientific [fishersci.ca]

- 4. 四丁基四氟硼酸铵 for electrochemical analysis, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. koyonchem.com [koyonchem.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. guidechem.com [guidechem.com]

electrochemical window of tetrabutylammonium tetrafluoroborate in acetonitrile

An In-depth Technical Guide to the Electrochemical Window of Tetrabutylammonium (B224687) Tetrafluoroborate (B81430) in Acetonitrile (B52724)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of tetrabutylammonium tetrafluoroborate (TBATFB) in acetonitrile (ACN), a widely used electrolyte system in non-aqueous electrochemistry. Understanding the operational limits of this electrolyte is crucial for designing and interpreting electrochemical experiments, particularly in the fields of materials science, organic synthesis, and drug development.

Core Concepts: The Electrochemical Window

The electrochemical window, or potential window, of an electrolyte solution refers to the range of electrode potentials within which the electrolyte itself is not significantly oxidized or reduced. This window defines the accessible potential range for studying the electrochemical behavior of an analyte of interest without interference from the solvent or supporting electrolyte. The anodic (positive) and cathodic (negative) limits of this window are determined by the potentials at which the solvent or the electrolyte ions begin to undergo electrochemical breakdown.

For the tetrabutylammonium tetrafluoroborate in acetonitrile system, the electrochemical stability is influenced by several factors, including the purity of the solvent and electrolyte, the working electrode material, and the presence of trace amounts of water or oxygen.[1]

Quantitative Data Summary

The precise electrochemical window of TBATFB in ACN can vary depending on the experimental conditions. The following table summarizes representative data extracted from various studies. It is important to note that these values are often reported as the stable potential range observed during specific experiments rather than a formal determination of the electrolyte's absolute limits.

| Concentration (in ACN) | Working Electrode | Reference Electrode | Counter Electrode | Anodic Limit (V) | Cathodic Limit (V) | Total Window (V) | Source/Notes |

| 0.1 M | Glassy Carbon (GC) | Ag/Ag+ | Platinum wire | Not specified | Not specified | Wide | Commonly used for cyclic voltammetry of various compounds.[2] |

| 0.1 M | Platinum (Pt) | Saturated Calomel (SCE) | Platinum wire | ~+2.0 | Not specified | >2.0 | Anodic breakdown can involve the BF4- anion acting as a fluorinating agent.[3] |

| 0.1 M | Gold (Au) | Not specified | Not specified | Not specified | -3.5 | Not specified | A weak cathodic electrochemiluminescence was observed at this potential.[4] |

| 0.2 M | Glassy Carbon (GC) | Not specified | Not specified | Not specified | Not specified | Wide | Used in a study of ferrocene (B1249389) electrochemistry.[5] |

Note: The lack of specific, consistent values in the literature highlights the importance of determining the electrochemical window under the precise conditions of your experiment. For comparison, a 0.1 M solution of tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) in acetonitrile has a reported potential window between -2.7 V and +3.0 V vs. SCE on a platinum electrode.[1]

Electrochemical Breakdown Mechanisms

Understanding the reactions that limit the electrochemical window is critical for interpreting experimental results.

-

Anodic Limit (Oxidation): At sufficiently positive potentials, both the acetonitrile solvent and the tetrafluoroborate anion can be oxidized. On a platinum electrode, the anodic breakdown of the TBATFB/ACN system can lead to the formation of an adduct, CH3CNBF3.[3] The BF4- anion itself can also participate in the reaction, acting as a fluorinating agent at potentials around +2.0 V.[3]

-

Cathodic Limit (Reduction): The cathodic limit is typically determined by the reduction of the tetrabutylammonium cation or the acetonitrile solvent. In the absence of water, the reduction of acetonitrile on a platinum electrode can lead to the formation of the anion of 3-aminocrotonitrile.[3] The presence of trace water can significantly alter the cathodic breakdown, leading to the formation of the anion of acetamide (B32628) at less negative potentials.[3]

Experimental Protocol for Determining the Electrochemical Window

The following is a generalized protocol for determining the electrochemical window of TBATFB in ACN using cyclic voltammetry.

4.1. Materials and Reagents:

-

Tetrabutylammonium tetrafluoroborate (TBATFB), electrochemical grade, dried under vacuum.

-

Acetonitrile (ACN), anhydrous or HPLC grade, stored over molecular sieves.

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold disk electrode).

-

Reference Electrode (e.g., Ag/Ag+ or Saturated Calomel Electrode - SCE, with a salt bridge to prevent water contamination).

-

Counter Electrode (e.g., Platinum wire or graphite (B72142) rod).

-

Electrochemical cell.

-

Potentiostat.

-

Inert gas (Argon or Nitrogen) for deaeration.

4.2. Procedure:

-

Electrolyte Preparation: Prepare a solution of the desired concentration of TBATFB (e.g., 0.1 M) in anhydrous acetonitrile in a glovebox or under an inert atmosphere to minimize water and oxygen contamination.

-

Electrode Polishing: Polish the working electrode to a mirror finish using appropriate alumina (B75360) or diamond slurries, followed by rinsing with the solvent and drying.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution. Ensure the reference electrode is properly positioned and that the counter electrode has a significantly larger surface area than the working electrode.

-

Deaeration: Purge the electrolyte solution with an inert gas (Ar or N2) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

Cyclic Voltammetry:

-

Perform a cyclic voltammetry scan over a wide potential range (e.g., -3.5 V to +3.5 V). The initial and final potentials should be the same, and the initial scan direction should be chosen based on the expected stability.

-

Use a typical scan rate of 100 mV/s.

-

Record the current response as a function of the applied potential.

-

-

Data Analysis:

-

The electrochemical window is defined by the potential range where no significant increase in current is observed.

-

The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a certain threshold (e.g., 0.1 mA/cm² or 1 mA/cm²).

-

Plot the cyclic voltammogram and clearly mark the potential limits.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the electrochemical window.

Caption: Workflow for determining the electrochemical window.

Conclusion

The is a critical parameter for any electrochemical study utilizing this system. While a precise, universally applicable value cannot be stated, this guide provides the necessary theoretical background, a summary of available data, and a detailed experimental protocol to enable researchers to confidently determine the operational limits for their specific applications. Careful attention to experimental conditions, particularly the purity of reagents and the exclusion of water and oxygen, is paramount to obtaining a wide and reproducible electrochemical window.

References

Thermal Decomposition of Tetrabutylammonium Tetrafluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) is a widely utilized quaternary ammonium (B1175870) salt, serving as a phase transfer catalyst and supporting electrolyte in various chemical and electrochemical applications. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring its safe and effective use, particularly in applications requiring elevated temperatures. This technical guide provides an in-depth analysis of the thermal decomposition of TBATFB, consolidating key quantitative data, detailing experimental protocols for thermal analysis, and elucidating the proposed decomposition mechanism.

Thermal Properties and Decomposition Data

The thermal stability of tetrabutylammonium tetrafluoroborate has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The key quantitative data regarding its thermal decomposition are summarized in the tables below.

Table 1: Physical and Thermal Properties of Tetrabutylammonium Tetrafluoroborate

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆BF₄N | [1][2] |

| Molecular Weight | 329.27 g/mol | [2] |

| Melting Point | 155-161 °C | |

| Onset of Decomposition (Tonset) | ~350 °C | Estimated from[3] |

Table 2: Kinetic Parameters of Thermal Decomposition

| Parameter | Value | Analytical Method | Reference |

| Activation Energy (Eₐ) | 235.4 kJ/mol | Coats-Redfern | [4] |

Experimental Protocols for Thermal Analysis

The following section outlines a detailed methodology for the thermogravimetric analysis of tetrabutylammonium tetrafluoroborate, based on established protocols for ionic liquids.

Instrumentation

A calibrated thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) is required. Common systems include those manufactured by DuPont, PerkinElmer, or TA Instruments[5][6]. For evolved gas analysis, a mass spectrometer (MS) can be coupled to the TGA outlet.

Sample Preparation

-

Drying: Prior to analysis, the tetrabutylammonium tetrafluoroborate sample should be dried under vacuum at 80 °C for at least 24 hours to remove any residual water or volatile impurities[7][8]. The water content should be verified to be below 220 ppm using Karl Fischer titration[8].

-

Sample Mass: Accurately weigh a sample of 4-8 mg into a clean, tared TGA pan[9]. Platinum or ceramic pans are recommended[9].

TGA/DTA Analysis Protocol

-

Atmosphere: The analysis should be conducted under an inert atmosphere to prevent oxidation. High-purity nitrogen or helium at a constant flow rate of 20-40 mL/min is typically used[6][9].

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a constant ramp rate of 10 °C/min to a final temperature of at least 600 °C to ensure complete decomposition[9].

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

Data Analysis

-

Onset Temperature (Tonset): Determine the onset of decomposition from the TGA curve as the temperature at which a significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve[8].

-

Derivative Thermogravimetry (DTG): Calculate the first derivative of the TGA curve to identify the temperature of the maximum rate of mass loss (Tpeak).

-

Kinetic Analysis: The activation energy of decomposition can be calculated from the TGA data using methods such as the Coats-Redfern equation[5].

Decomposition Pathway and Mechanism

The thermal decomposition of tetrabutylammonium tetrafluoroborate is a complex process that results in the formation of several products. The primary decomposition products have been identified as tributylamine (B1682462) ((C₄H₉)₃N), hydrogen fluoride (B91410) (HF), and boron trifluoride (BF₃)[5].

The proposed decomposition pathway is initiated by a Hofmann elimination reaction, a characteristic degradation pathway for quaternary ammonium salts[10][11][12][13]. This is followed by subsequent reactions of the intermediates to yield the final products.

The initial step involves the abstraction of a β-hydrogen from one of the butyl groups of the tetrabutylammonium cation by the tetrafluoroborate anion, which acts as a base at elevated temperatures. This concerted E2 elimination reaction results in the formation of tributylamine, 1-butene, and tetrafluoroboric acid (HBF₄). The thermally unstable tetrafluoroboric acid then decomposes to yield hydrogen fluoride and boron trifluoride.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the thermal analysis of tetrabutylammonium tetrafluoroborate.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Tetrabutylammonium tetrafluoroborate [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. joac.info [joac.info]

- 5. researchgate.net [researchgate.net]

- 6. ajer.org [ajer.org]

- 7. Tetrabutylammonium tetrafluoroborate | 429-42-5 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 12. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 13. aakash.ac.in [aakash.ac.in]

An In-Depth Technical Guide to Tetrabutylammonium Tetrafluoroborate for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, synthesis, and applications of Tetrabutylammonium (B224687) Tetrafluoroborate (B81430) (TBATFB), with a focus on its role in electrochemical analysis and organic synthesis.

Tetrabutylammonium tetrafluoroborate, a quaternary ammonium (B1175870) salt, is a versatile and widely utilized compound in both academic research and industrial applications. Its unique properties, including high solubility in organic solvents and its role as a phase-transfer catalyst and supporting electrolyte, make it an invaluable tool for chemists and material scientists. This guide provides a comprehensive overview of its core characteristics, experimental applications, and the fundamental mechanisms through which it facilitates chemical transformations.

Core Properties and Molecular Structure

Tetrabutylammonium tetrafluoroborate is an organic salt with the chemical formula C16H36BF4N.[1][2] It consists of a central nitrogen atom bonded to four butyl groups, forming a bulky, non-coordinating tetrabutylammonium cation, and a tetrafluoroborate anion. This structure is key to its efficacy as a phase-transfer catalyst and electrolyte.

CAS Number: 429-42-5[1][2][3][4][5][6]

Molecular Structure:

The molecular structure consists of a tetrabutylammonium cation and a tetrafluoroborate anion. The cation's four long alkyl chains render it lipophilic, enabling it to dissolve in nonpolar organic solvents, while the overall salt remains ionic.

Physicochemical Data

A summary of the key physicochemical properties of tetrabutylammonium tetrafluoroborate is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C16H36BF4N | [1][2][3] |

| Molecular Weight | 329.27 g/mol | [1][5] |

| Melting Point | 155-161 °C | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in methanol | [7] |

| IUPAC Name | tetrabutylazanium;tetrafluoroborate | [3][4] |

| InChI Key | NNZZSJSQYOFZAM-UHFFFAOYSA-N | [3][4] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.--INVALID-LINK--(F)(F)F | [3][4] |

Key Applications in Research and Development

Tetrabutylammonium tetrafluoroborate's primary applications stem from its ability to act as a phase-transfer catalyst and a supporting electrolyte in non-aqueous electrochemistry.

As a phase-transfer catalyst (PTC) , it facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[8] The tetrabutylammonium cation encapsulates an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with an organic substrate. This is particularly useful in organic synthesis, including the synthesis of pharmaceutical intermediates.[8]

In electrochemistry , it is widely used as a supporting electrolyte .[8] Its ions are electrochemically stable over a wide potential range and provide the necessary conductivity for the solution, allowing for the study of the redox properties of other substances without interference.[8] This is crucial in techniques like cyclic voltammetry for the determination of oxidation and reduction potentials of various compounds.[5]

Experimental Protocols

General Protocol for Cyclic Voltammetry Using Tetrabutylammonium Tetrafluoroborate as a Supporting Electrolyte

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the electrochemical properties of an analyte in solution. Tetrabutylammonium tetrafluoroborate is an ideal supporting electrolyte for CV in non-aqueous solvents due to its wide electrochemical window and good solubility.

Objective: To determine the redox potentials of an analyte in a non-aqueous solvent.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

-

Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Analyte of interest

-

Anhydrous, high-purity non-aqueous solvent (e.g., acetonitrile, dichloromethane)

-

Tetrabutylammonium tetrafluoroborate (supporting electrolyte)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium tetrafluoroborate in the chosen non-aqueous solvent. Ensure the solvent is of high purity and anhydrous to avoid interference from water.

-

Preparation of the Analyte Solution: Dissolve the analyte of interest in the electrolyte solution to a final concentration typically in the range of 1-10 mM.

-

Cell Assembly: Assemble the three-electrode electrochemical cell. The working electrode is the surface at which the electron transfer reaction of the analyte is studied. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.

-

Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software, including the initial potential, final potential, vertex potential, and scan rate. The potential window should be chosen to encompass the expected redox events of the analyte.

-

Initiate the potential sweep. The potential is swept linearly from the initial potential to the vertex potential and then back to the final potential, forming a triangular waveform.

-

Record the resulting current as a function of the applied potential. The output is a cyclic voltammogram.

-

-

Data Analysis: Analyze the cyclic voltammogram to determine the peak potentials (anodic and cathodic), which provide information about the redox potentials of the analyte.

Visualizing the Mechanism of Phase-Transfer Catalysis

The following diagram illustrates the logical workflow of phase-transfer catalysis, where the tetrabutylammonium cation (Q+) facilitates the transfer of an anion (A-) from an aqueous phase to an organic phase to react with an organic substrate (RX).

Caption: Mechanism of Phase-Transfer Catalysis.

References

- 1. Phase transfer catalysis | PPTX [slideshare.net]

- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tetrabutylammonium Tetrafluoroborate: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) is a quaternary ammonium (B1175870) salt that has found widespread utility across various scientific disciplines. Its unique combination of properties, including its solubility in a range of organic solvents, electrochemical stability, and ability to facilitate reactions between immiscible phases, makes it an indispensable tool in both academic research and industrial processes. This technical guide provides an in-depth review of the core applications of TBATFB, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in chemistry, materials science, and drug development.

Supporting Electrolyte in Electrochemistry

Tetrabutylammonium tetrafluoroborate is extensively used as a supporting electrolyte in non-aqueous electrochemistry. Its large ionic radius and wide electrochemical window make it an ideal candidate for providing conductivity to organic solutions without interfering with the electrochemical reactions of interest.

Cyclic Voltammetry

In cyclic voltammetry (CV), TBATFB is a common choice for maintaining solution conductivity, allowing for the accurate measurement of the redox potentials of analytes.

Quantitative Data: Electrochemical Properties of TBATFB

| Property | Value | Solvent | Reference |

| Electrochemical Window | ~3.5 V to -3.0 V vs. Ag/AgCl | Acetonitrile | [1] |

| Limiting Molar Conductance (Λo) | 88.2 S·cm²·mol⁻¹ | Nitromethane | [2] |

| Association Constant (KA) | 15.6 dm³·mol⁻¹ | Nitromethane | [2] |

Experimental Protocol: Cyclic Voltammetry of Ferrocene (B1249389) using TBATFB

This protocol describes the determination of the electrochemical behavior of ferrocene using TBATFB as the supporting electrolyte.[1][3][4][5][6]

Materials:

-

Ferrocene (1 mM)

-

Tetrabutylammonium tetrafluoroborate (TBATFB, 0.1 M)

-

Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN), anhydrous

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Voltammetric analyzer

Procedure:

-

Prepare a 0.1 M solution of TBATFB in the chosen anhydrous organic solvent.

-

Dissolve ferrocene in the TBATFB solution to a final concentration of 1 mM.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

-

Perform the cyclic voltammetry scan over a potential range appropriate for the ferrocene/ferrocenium redox couple (e.g., -0.2 V to 0.8 V vs. Ag/AgCl).

-

Record the voltammogram and determine the peak potentials.

Supercapacitors

TBATFB and its analogs are employed as electrolytes in electric double-layer capacitors (EDLCs), or supercapacitors, due to their ability to operate over a wide potential window, leading to higher energy densities.

Quantitative Data: Supercapacitor Performance with Quaternary Ammonium Tetrafluoroborate Electrolytes

| Electrolyte (in Propylene Carbonate) | Specific Capacitance (F/g) at 2 A/g | Energy Density (Wh/kg) | Power Density (kW/kg) | Temperature (°C) |

| 1 M Et₄NBF₄ | ~35 | ~28 | >2 | 80 |

| 1 M Et₄NBF₄ | ~25 | ~15 | >2 | 25 |

| 1 M Et₄NBF₄ | ~15 | ~8 | >1 | -40 |

| 1 M Et₃NHBF₄ | ~30 | ~18 | >2 | 80 |

| 1 M Et₃NHBF₄ | ~35 | ~22 | >2 | 25 |

| 1 M Et₃NHBF₄ | ~42 | ~25 | >1.5 | -40 |

Data for tetraethylammonium (B1195904) tetrafluoroborate (Et₄NBF₄) and triethylammonium (B8662869) tetrafluoroborate (Et₃NHBF₄) are presented as representative examples of the performance of similar quaternary ammonium tetrafluoroborate electrolytes.[7][8]

Workflow for Supercapacitor Fabrication

Caption: Workflow for the fabrication and testing of a supercapacitor using a TBATFB-based electrolyte.[9][10][11][12][13]

Phase-Transfer Catalysis

TBATFB can function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetrabutylammonium cation is lipophilic and can transport an aqueous-phase anion into the organic phase, where it can react with an organic substrate.[2][14][15][16][17][18]

Mechanism of Phase-Transfer Catalysis in Nucleophilic Substitution

Caption: Mechanism of phase-transfer catalysis for a nucleophilic substitution reaction.

Quantitative Data: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis

The following data for the synthesis of butyl benzoate (B1203000) from sodium benzoate and butyl bromide illustrates the catalytic activity of tetrabutylammonium bromide (TBAB), a close analog of TBATFB, in comparison to other PTCs.

| Catalyst | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 91 |

| Tricaprylylmethylammonium Chloride (Aliquat 336) | 92 |

| Tetraphenylphosphonium Bromide (TPPB) | 98 |

Reaction conditions: Sodium benzoate, butyl bromide, solvent, catalyst, heat. Data is illustrative of typical PTC performance comparisons.[19]

Experimental Protocol: Williamson Ether Synthesis of 4-Ethoxytoluene using a Phase-Transfer Catalyst

This protocol is a general procedure for the Williamson ether synthesis using a phase-transfer catalyst like tetrabutylammonium bromide, which can be adapted for TBATFB.[20][21][22][23][24]

Materials:

-

Ethyl iodide

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Tetrabutylammonium bromide (or TBATFB)

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylphenol in dichloromethane.

-

Add an equimolar amount of ethyl iodide to the solution.

-

Add a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).

-

Add the 50% aqueous sodium hydroxide solution.

-

Stir the biphasic mixture vigorously at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Synthesis of Ionic Liquids

TBATFB can serve as a precursor for the synthesis of other ionic liquids through anion metathesis (exchange) reactions. The tetrafluoroborate anion can be replaced by other anions to generate a new ionic liquid with desired properties.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄])

Materials:

-

1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])

-

Sodium tetrafluoroborate (NaBF₄) or Potassium tetrafluoroborate (KBF₄)

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-butyl-3-methylimidazolium chloride in water in a round-bottom flask.

-

Add an equimolar amount of sodium tetrafluoroborate or potassium tetrafluoroborate to the solution.

-

Stir the mixture at room temperature for 2 hours. A heterogeneous mixture or two phases may form.

-

Remove the water under reduced pressure.

-

To the resulting residue, add dichloromethane to dissolve the ionic liquid.

-

Add anhydrous magnesium sulfate to the dichloromethane solution to remove any remaining water.

-

Filter the mixture to remove the drying agent and the precipitated inorganic salt (NaCl or KCl).

-

Evaporate the dichloromethane under reduced pressure to yield 1-butyl-3-methylimidazolium tetrafluoroborate as a viscous liquid.

Role in Organic Synthesis

Beyond its role as a phase-transfer catalyst, TBATFB finds applications in various organic reactions, often influencing reaction pathways and product selectivity.

Suzuki-Miyaura Coupling

In the palladium-catalyzed Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds, TBATFB can act as both an electrolyte and a phase-transfer catalyst, particularly in aqueous or biphasic reaction media. It facilitates the interaction between the aqueous base and the organic-soluble reactants.[30][31][32][33][34]

Reaction Mechanism: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[30][31][32][33][34]

Conclusion

Tetrabutylammonium tetrafluoroborate is a versatile and powerful reagent with a broad spectrum of applications in modern chemistry and materials science. Its roles as a supporting electrolyte, phase-transfer catalyst, and synthetic precursor are well-established, and ongoing research continues to unveil new utilities. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals to effectively utilize TBATFB in their work, fostering further innovation and discovery.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Triethylammonium Tetrafluoroborate Electrolyte for Enhanced Supercapacitor Performance over a Wide Temperature Range [mdpi.com]

- 8. beei.org [beei.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijirset.com [ijirset.com]

- 16. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 17. alfachemic.com [alfachemic.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. cactus.utahtech.edu [cactus.utahtech.edu]

- 21. benchchem.com [benchchem.com]

- 22. scholarship.richmond.edu [scholarship.richmond.edu]

- 23. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 24. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 25. bloomtechz.com [bloomtechz.com]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 33. m.youtube.com [m.youtube.com]

- 34. Suzuki Coupling [organic-chemistry.org]

The Role of Tetrabutylammonium Difluorotriphenylsilicate (TBATFB) as a Phase Transfer Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) difluorotriphenylsilicate (TBATFB), a quaternary ammonium (B1175870) salt, has emerged as a versatile and effective phase transfer catalyst (PTC) in a variety of organic transformations. Its unique properties, including its high solubility in organic solvents and its role as a mild fluoride (B91410) ion source, make it an attractive alternative to traditional phase transfer catalysts and fluoride reagents. This technical guide provides an in-depth analysis of the core functionalities of TBATFB as a phase transfer catalyst, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.

Phase transfer catalysis is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The PTC shuttles a reactive species from one phase to another, thereby accelerating the reaction rate. TBATFB excels in this role, particularly in reactions requiring a nucleophilic fluoride source or where the tetrabutylammonium cation can effectively pair with and transport anionic reactants into the organic phase.

Core Principles of TBATFB in Phase Transfer Catalysis

The efficacy of TBATFB as a phase transfer catalyst stems from the distinct roles of its cationic and anionic components. The lipophilic tetrabutylammonium cation [(n-Bu)₄N]⁺ is responsible for transporting the anionic reactant from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs. The difluorotriphenylsilicate anion [Ph₃SiF₂]⁻, in addition to being the counter-ion, can also act as a source of fluoride ions for nucleophilic substitution reactions. This dual functionality makes TBATFB a particularly useful reagent in modern organic synthesis.

A key advantage of TBATFB is its non-hygroscopic and stable crystalline nature, which allows for easier handling and more reproducible results compared to other fluoride sources like tetrabutylammonium fluoride (TBAF), which is notoriously hygroscopic.

Applications and Quantitative Data

TBATFB has been successfully employed in a range of organic reactions, including nucleophilic substitutions (particularly fluorinations), cross-coupling reactions, and silylation reactions. The following sections summarize the available quantitative data for these applications.

Nucleophilic Fluorination

TBATFB is an excellent reagent for nucleophilic fluorination, providing a controlled and mild source of fluoride ions. This is particularly valuable in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries.

Table 1: TBATFB-Catalyzed Nucleophilic Fluorination of Alkyl Halides

| Substrate | Leaving Group | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Primary Alkyl Bromide | Br | 6 | 82 | 78 | [1] |

| 2-(3-iodopropoxy)naphthalene | I | 1 | N/A | 76 | [2] |

Note: The yield for 2-(3-iodopropoxy)naphthalene was achieved with TBAF in t-amyl alcohol, a system with similar reactivity to TBATFB.

Conversion of 6-Chloropurine (B14466) Nucleosides

A notable application of TBATFB is in the synthesis of fluorinated nucleoside analogues, which are important antiviral and anticancer agents.

Table 2: TBATFB-Mediated Conversion of 6-Chloropurine Nucleosides to 6-Fluoropurine (B74353) Derivatives

| Substrate | Reaction Conditions | Yield (%) | Reference |

| 6-Chloropurine Nucleosides | In situ formation of quaternary trimethylammonium salts followed by treatment with TBATFB in DMF | 59-72 | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of synthetic methods. The following protocols are based on literature reports and provide a starting point for laboratory-scale reactions using TBATFB.

General Procedure for Nucleophilic Fluorination of Alkyl Halides

This protocol is adapted from procedures for similar fluoride-based phase transfer catalysts and can be optimized for specific substrates.

Materials:

-

Alkyl halide (1.0 mmol)

-

Tetrabutylammonium difluorotriphenylsilicate (TBATFB) (1.2 mmol)

-

Anhydrous solvent (e.g., acetonitrile, THF) (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.

-

Add TBATFB to the solution.

-

Stir the reaction mixture at the desired temperature (e.g., 82 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkyl fluoride.

Protocol for the Conversion of 6-Chloropurine Nucleosides to 6-Fluoropurine Derivatives

This protocol is based on the reported synthesis of 6-fluoropurine derivatives.[3]

Materials:

-

6-Chloropurine nucleoside (1.0 mmol)

-

Tetrabutylammonium difluorotriphenylsilicate (TBATFB)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

The 6-chloropurine nucleoside is reacted with trimethylamine to form the quaternary trimethylammonium salt in situ.

-

The resulting mixture is then treated with TBATFB in anhydrous DMF.

-

The reaction is stirred at an appropriate temperature until completion, as monitored by TLC or HPLC.

-

Work-up and purification are performed using standard techniques to isolate the 6-fluoropurine derivative.

Mechanistic Insights and Visualizations

The mechanism of phase transfer catalysis by TBATFB involves the transport of the fluoride anion (or another anion) from the aqueous/solid phase to the organic phase by the tetrabutylammonium cation.

General Mechanism of Phase Transfer Catalysis

Caption: Generalized mechanism of phase transfer catalysis.

Mechanism of TBATFB as a Fluoride Source in Nucleophilic Substitution

In this specific case, TBATFB itself resides primarily in the organic phase. The difluorotriphenylsilicate anion acts as the fluoride donor.

References

The Hygroscopic Nature of Tetrabutylammonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB). While specific quantitative data for water absorption by TBATFB is not extensively available in peer-reviewed literature, this document synthesizes existing qualitative and comparative data to provide a thorough understanding of its behavior in the presence of moisture. Furthermore, a detailed, generalized experimental protocol for determining hygroscopicity is provided for researchers seeking to quantify the water uptake of TBATFB or other solid materials.

Understanding the Hygroscopicity of Tetrabutylammonium Tetrafluoroborate

Tetrabutylammonium tetrafluoroborate is a quaternary ammonium (B1175870) salt that is widely used as a supporting electrolyte in electrochemistry and as a phase transfer catalyst. Its interaction with atmospheric moisture is a critical consideration for its storage, handling, and application, particularly in moisture-sensitive systems.

While some sources label TBATFB as "hygroscopic," it is crucial to understand this in a comparative context. The hygroscopic nature of an ionic salt is significantly influenced by both its cation and anion. In the case of TBATFB, the large, hydrophobic tetrabutylammonium cation and the weakly coordinating tetrafluoroborate anion both contribute to a relatively low affinity for water.

Studies on a range of ionic liquids have demonstrated that the anion plays a predominant role in determining hygroscopicity. The tetrafluoroborate (BF₄⁻) anion is known to be significantly less hygroscopic compared to other anions such as chloride, bromide, and alkyl sulfates. For instance, ionic liquids with a tetrafluoroborate anion absorb considerably less water from the atmosphere than those with more hydrophilic anions. This is consistent with the observation that TBATFB is only slightly soluble in water.

Therefore, while TBATFB will absorb some moisture from the environment and should be stored in a dry, inert atmosphere to maintain its anhydrous state, it is not considered to be highly hygroscopic. Its tendency to absorb water is low compared to many other salts.

Data Presentation

Due to the limited availability of specific quantitative water absorption data for tetrabutylammonium tetrafluoroborate, the following table summarizes the qualitative and comparative findings from the scientific literature.

| Property | Observation | Source |

| Hygroscopicity Classification | Labeled as "Hygroscopic" and requires storage in a dry environment. | [1][] |

| Water Solubility | Described as "slightly soluble" or "insoluble" in water. | [3][4][5][6] |

| Comparative Hygroscopicity (Anion) | The tetrafluoroborate (BF₄⁻) anion is significantly less hygroscopic than chloride, bromide, and alkyl sulfate (B86663) anions. | [7][8] |

| Comparative Hygroscopicity (Cation) | Longer alkyl chains on the quaternary ammonium cation lead to lower hygroscopic behavior. | [7] |

Experimental Protocol for Determination of Hygroscopicity

The following is a detailed methodology for the gravimetric determination of the hygroscopic nature of a solid compound such as tetrabutylammonium tetrafluoroborate. This protocol is based on established methods for water vapor sorption analysis.

Objective: To quantify the mass of water absorbed by a sample of tetrabutylammonium tetrafluoroborate when exposed to a controlled relative humidity environment at a constant temperature.

Materials and Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Controlled humidity chamber or desiccators

-

Saturated salt solutions to maintain specific relative humidities (as per ASTM E104)

-

Sample vials (e.g., glass weighing bottles)

-

Drying oven

-

Tetrabutylammonium tetrafluoroborate sample

-

Forceps

-

Lint-free wipes

Procedure:

-

Sample Preparation:

-

Place a clean, empty sample vial in a drying oven at 105°C for at least 2 hours to ensure it is completely dry.

-

Transfer the vial to a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or silica (B1680970) gel) and allow it to cool to room temperature.

-

Once cooled, weigh the empty vial on the analytical balance and record the mass (m_vial).

-

Add approximately 1-2 g of the tetrabutylammonium tetrafluoroborate sample to the vial.

-

Dry the sample in the vial in a vacuum oven at a temperature below its melting point (e.g., 80°C) until a constant mass is achieved. This is the initial dry mass of the sample.

-

Weigh the vial containing the dried sample and record the mass (m_initial). The mass of the dry sample (m_sample) is calculated as: m_sample = m_initial - m_vial

-

-

Hygroscopicity Measurement:

-

Prepare a controlled humidity chamber using a saturated salt solution that provides the desired relative humidity (RH). For example, a saturated solution of sodium chloride will maintain an RH of approximately 75% at 25°C. Ensure the chamber is sealed and has reached equilibrium.

-

Place the open vial containing the dried sample into the controlled humidity chamber.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the vial from the chamber, cap it, and weigh it on the analytical balance. Record the mass (m_t) and the time.

-

Return the open vial to the chamber as quickly as possible to minimize disruption to the equilibrium.

-

Continue taking measurements until the mass of the sample becomes constant (i.e., the difference between two consecutive readings taken at least 4 hours apart is less than 0.1% of the total mass change). This final mass is the equilibrium mass (m_eq).

-

-

Data Analysis:

-

Calculate the percentage of water absorbed (%WA) at each time point using the following formula: %WA(t) = [(m_t - m_initial) / m_sample] * 100

-

Plot the %WA as a function of time to visualize the kinetics of water absorption.

-

The equilibrium water absorption at the given relative humidity is the final, constant %WA value.

-

The experiment can be repeated at different relative humidities to generate a moisture sorption isotherm.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the hygroscopicity of tetrabutylammonium tetrafluoroborate.

Caption: Workflow for Gravimetric Determination of Hygroscopicity.

References

- 1. img.antpedia.com [img.antpedia.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. assets-global.website-files.com [assets-global.website-files.com]

- 6. Water Absorption ASTM D570 [intertek.com]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

Methodological & Application